

MRS2768 tetrasodium salt as a selective P2Y2 receptor agonist.

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Compound of Interest

Compound Name: MRS2768 tetrasodium salt

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MRS2768 Tetrasodium Salt: A Selective P2Y2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2768 tetrasodium salt is a synthetic nucleotide derivative that acts as a potent and selective agonist for the P2Y2 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular adenosine triphosphate (ATP) and uridine triphosphate (UTP). Its selectivity for the P2Y2 subtype over other P2Y receptors makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of P2Y2 receptor signaling. This document provides a comprehensive technical overview of MRS2768, including its pharmacological properties, associated signaling pathways, and detailed experimental protocols for its characterization.

Core Data Presentation

The following tables summarize the quantitative data available for **MRS2768 tetrasodium salt**, focusing on its potency and selectivity.

Table 1: Potency of MRS2768 at the Human P2Y2 Receptor



Parameter	Value	Cell Line	Assay Type	Reference
EC50	1.89 μΜ	Not Specified	Functional Assay	[1][2]

Table 2: Selectivity Profile of MRS2768

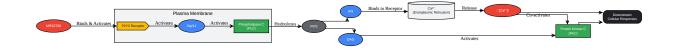
Receptor Subtype	Activity	Species	Comments	Reference
P2Y2	Agonist (EC50 = 1.89 μM)	Human	Potent agonist activity.	[1][2]
P2Y4	No Affinity	Human	Displays no significant binding or functional activity.	[1][2]
P2Y6	No Affinity	Human	Displays no significant binding or functional activity.	[1][2]

Note: Quantitative data for the activity of MRS2768 at other P2Y receptor subtypes (P2Y1, P2Y12, P2Y13, P2Y14) is not readily available in the public domain. Further studies are required to fully elucidate its selectivity profile.

Signaling Pathways

Activation of the P2Y2 receptor by MRS2768 initiates a cascade of intracellular signaling events primarily through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).





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P2Y2 Receptor Signaling Pathway Activated by MRS2768.

Experimental Protocols Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration following stimulation of P2Y2 receptors with MRS2768.

Materials:

- Human cell line endogenously or recombinantly expressing the P2Y2 receptor (e.g., HEK293, 1321N1 astrocytoma cells).
- Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin.
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Fluo-4 AM calcium indicator dye.
- Pluronic F-127.
- MRS2768 tetrasodium salt.
- 96-well black, clear-bottom microplates.
- Fluorescence microplate reader with automated injection capabilities.

Procedure:



 Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

· Dye Loading:

- Prepare a loading buffer containing Fluo-4 AM (typically 2-5 μM) and an equal concentration of Pluronic F-127 in HBSS.
- Aspirate the cell culture medium from the wells and wash once with HBSS.
- Add 100 μL of the loading buffer to each well.
- Incubate the plate for 45-60 minutes at 37°C in the dark.
- Compound Preparation: Prepare a stock solution of MRS2768 in water or an appropriate buffer. Create a dilution series of MRS2768 in HBSS to achieve the desired final concentrations for the dose-response curve.

Measurement:

- Wash the cells twice with HBSS to remove excess dye.
- Add 100 μL of HBSS to each well.
- Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).
- Set the reader to record fluorescence intensity (excitation ~485 nm, emission ~525 nm)
 over time.
- Establish a stable baseline reading for each well.
- $\circ\,$ Program the instrument to inject a specific volume (e.g., 20 $\mu L)$ of the MRS2768 dilutions into the wells.
- Continue recording the fluorescence for several minutes to capture the peak response and subsequent decline.



Data Analysis:

- \circ For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of a known P2Y2 agonist (e.g., UTP) or MRS2768.
- Plot the normalized response against the logarithm of the MRS2768 concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.

Cell Proliferation Assay

This protocol describes a method to assess the effect of MRS2768 on cell proliferation, a known downstream effect of P2Y2 receptor activation in some cell types.

Materials:

- Cell line of interest (e.g., pancreatic cancer cells, which are known to proliferate in response to P2Y2 activation).
- · Complete cell culture medium.
- MRS2768 tetrasodium salt.
- 96-well clear microplates.
- Cell proliferation assay kit (e.g., MTT, XTT, or a BrdU-based kit).
- Microplate reader (spectrophotometer or fluorometer, depending on the assay kit).

Procedure:

 Cell Seeding: Plate the cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) in 100 μL of complete medium. Allow the cells to attach and recover overnight.

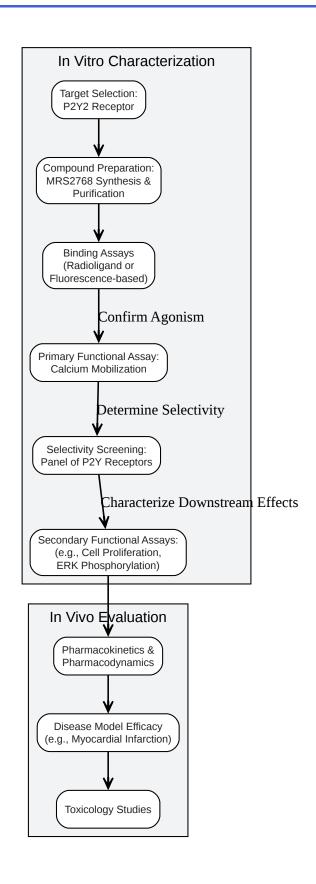


- Serum Starvation (Optional): To reduce basal proliferation rates, you may replace the complete medium with a low-serum or serum-free medium for 12-24 hours before treatment.
- Treatment: Prepare a serial dilution of MRS2768 in the appropriate cell culture medium. Add the desired concentrations of MRS2768 to the wells. Include a vehicle control (medium without MRS2768).
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
- Proliferation Measurement:
 - Follow the manufacturer's instructions for the chosen cell proliferation assay kit.
 - For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation, and then solubilizing the crystals with a solubilization buffer.
- Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
- Data Analysis:
 - Subtract the background reading (from wells with no cells) from all other readings.
 - Normalize the data to the vehicle control to determine the percentage change in cell proliferation.
 - Plot the percentage of proliferation against the concentration of MRS2768.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a GPCR agonist like MRS2768.





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Experimental Workflow for GPCR Agonist Characterization.



Conclusion

MRS2768 tetrasodium salt is a valuable research tool for elucidating the roles of the P2Y2 receptor in various physiological and pathological processes. Its selectivity for P2Y2 over at least the P2Y4 and P2Y6 subtypes allows for targeted investigation of P2Y2-mediated signaling pathways. The provided experimental protocols and workflow offer a framework for the comprehensive characterization of MRS2768 and other novel P2Y2 receptor agonists. Further research is warranted to fully define its selectivity profile across all P2Y receptor subtypes and to explore its therapeutic potential.

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